2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Description
Properties
IUPAC Name |
2-propan-2-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-7(2)10-14-11-8-5-3-4-6-9(8)13-12(17)16(11)15-10/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJVBROUVLHUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C3C=CC=CC3=NC(=S)N2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of N-Cyanoimidocarbonates with Hydrazinobenzoic Acids
A foundational approach involves the cyclocondensation of N-cyanoimidocarbonates with substituted hydrazinobenzoic acids under basic conditions. For example, reacting 2-hydrazinobenzoic acid with N-cyanoimidocarbonate derivatives in ethanol with triethylamine yields the triazoloquinazoline scaffold. The isopropyl group is introduced either via pre-functionalized hydrazinobenzoic acids or through post-cyclization alkylation.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | Triethylamine |
| Temperature | Reflux (78°C) |
| Reaction Time | 12–18 hours |
| Yield Range | 45–68% |
Chlorination-Cyclization Sequential Reactions
An alternative route starts with quinazoline-2,4(1H,3H)-dione , which undergoes chlorination using phosphorus oxychloride (POCl₃) to form 2,4-dichloroquinazoline . Subsequent cyclocondensation with isopropyl hydrazine in dioxane at 80–90°C generates the triazoloquinazoline core. The thiol group is introduced via nucleophilic displacement of chlorine using potassium hydrosulfide (KSH).
Optimization Insight
- Excess POCl₃ (3–4 equiv) ensures complete dichlorination.
- Cyclocondensation yields improve with catalytic p-toluenesulfonic acid (p-TSA).
Thiol Group Installation: Regioselective Approaches
Direct Alkylation of Potassium 2-Thio-triazoloquinazoline
A regioselective method involves alkylating potassium 2-thio-triazolo[1,5-c]quinazoline with 2-bromopropane in dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, favoring S-alkylation over N-alkylation due to the softer nucleophilicity of the thiolate anion.
Reaction Parameters
| Component | Quantity |
|---|---|
| Potassium thiolate | 1.0 equiv |
| 2-Bromopropane | 1.2 equiv |
| Solvent | DMF |
| Temperature | 60°C |
| Yield | 72% |
Thiolation via Carbon Disulfide Cyclocondensation
In a one-pot synthesis, 2-isopropylaminoquinazoline reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form the thiolated product. This method avoids intermediate isolation, reducing purification steps.
Critical Notes
- Excess CS₂ (2.5 equiv) ensures complete conversion.
- Reaction at 100°C minimizes byproducts like disulfides.
Isopropyl Group Introduction: Pre- vs. Post-Functionalization
Pre-Functionalized Hydrazines
Using isopropylhydrazine in cyclocondensation reactions directly installs the isopropyl group during core formation. This strategy simplifies purification but requires stoichiometric control to avoid over-alkylation.
Post-Cyclization Alkylation
Quaternization of the triazoloquinazoline nitrogen with 2-iodopropane in acetonitrile introduces the isopropyl group post-cyclization. However, competing N-alkylation at multiple sites necessitates careful regiochemical analysis via NMR.
Comparative Yields
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Pre-functionalization | 68 | 98 |
| Post-alkylation | 54 | 90 |
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- EI-MS : m/z 244.32 [M]⁺, consistent with molecular formula C₁₂H₁₂N₄S.
- Fragmentation peaks at m/z 201 (loss of isopropyl) and 173 (triazoloquinazoline core).
Challenges and Optimization Opportunities
Chemical Reactions Analysis
2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Activity : Preliminary studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values demonstrating its potential as an antibacterial agent .
- Fungal Activity : The compound also displays antifungal properties against species such as Candida albicans, suggesting broad-spectrum antimicrobial potential .
Anticancer Activity
The compound's anticancer properties have been investigated through various assays:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. Notably, it has shown lethal activity against acute lymphoblastic leukemia cell lines (CCRF-CEM) at concentrations around 1.0 μM .
- Mechanistic Insights : Docking studies suggest that this compound may interact with the ATP binding site of the Epidermal Growth Factor Receptor (EGFR), similar to known anticancer drugs like Gefitinib. This interaction could elucidate its mechanism of action as an anticancer agent .
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stands out among similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol | Methyl group instead of isopropyl | Exhibits different lipophilicity and potentially varied biological activity |
| 4-Hydrazinoquinazoline | Contains hydrazine instead of triazole | Known for different reactivity profiles |
| 1,2,4-Triazolo[4,3-c]quinazolines | Variants without the thiol group | Often studied for their intercalative properties against DNA |
The distinct combination of structural features in this compound contributes to its unique biological activities compared to these related compounds.
Mechanism of Action
The mechanism of action of 2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form hydrogen bonds and interact with hydrophobic pockets within these targets, leading to inhibition or modulation of their activity . This interaction can affect various cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Substituent Variations in Triazoloquinazoline Derivatives
The biological and physicochemical properties of triazoloquinazolines are highly dependent on substituent patterns. Key analogs include:
Key Observations :
Isomeric Differences: [1,5-c] vs. [4,3-c] Triazolopyrimidines
and highlight distinct NMR and melting point (m.p.) trends between [1,5-c] and [4,3-c] isomers:
- ¹H-NMR Shifts : Protons in [4,3-c] isomers (e.g., compound 7) exhibit downfield shifts (Δδ ≈ 0.3–0.5 ppm) compared to [1,5-c] derivatives (e.g., compound 6), attributed to differences in ring current effects .
- Melting Points : [4,3-c] isomers (e.g., compound 9) consistently display higher m.p. values (e.g., >250°C) than [1,5-c] analogs (e.g., compound 8, m.p. ~200°C), likely due to stronger intermolecular interactions .
Thiol vs. Thione Modifications
Replacement of the thiol group (-SH) with a thione (=S) or sulfonyl group alters reactivity and bioactivity:
- Antifungal Activity : 2-Thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives exhibit activity against Candida albicans and Aspergillus niger, while sulfonyl analogs (e.g., compound in ) show reduced efficacy .
- Oxidative Stability : Thiol-containing compounds are prone to oxidation, whereas thione derivatives (e.g., compound Y021-6481 in ) demonstrate enhanced stability under physiological conditions .
Antimicrobial and Anticancer Profiles
- Target Compound: Limited direct data, but structural analogs (e.g., tetrazolo[1,5-c]quinazoline-5-thiones) show broad-spectrum antifungal and antitumor activity .
- Methyl-Substituted Analog (CID 866356) : Exhibits moderate antibacterial activity, with MIC values of 16–32 µg/mL against Staphylococcus aureus .
- K 13 (Triazoloquinazolinone Derivative): Demonstrated anti-inflammatory activity via inhibition of COX-2 (IC₅₀ = 1.2 µM) .
Receptor-Targeted Activity
- Adenosine A₂A Antagonists: Furanyl-substituted triazolopyrimidines (e.g., compound 8g in ) show potent receptor antagonism (IC₅₀ < 10 nM), highlighting the importance of heteroaromatic substituents .
- PDE1 Inhibitors : Benzyl-substituted triazolopteridines () indicate that bulky substituents enhance kinase selectivity .
Q & A
Q. What are the established synthetic routes for 2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol, and what are the critical reaction parameters?
The compound can be synthesized via [5+1]-cyclocondensation of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aliphatic aldehydes (e.g., isobutyraldehyde) in glacial acetic acid or propanol-2 under nitrogen. Key parameters include solvent choice (propanol-2 with acidic catalysts like HCl improves yield), reflux duration (2–24 hours), and post-reaction purification via recrystallization from methanol. Oxidation of dihydro intermediates may require controlled conditions to avoid over-oxidation .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- 1H/13C NMR : Resolves substituent positions (e.g., isopropyl δ ~1.0–2.4 ppm) and aromatic proton environments .
- LC-MS : Confirms molecular ion peaks (e.g., [M+1]+) and fragmentation patterns .
- Elemental Analysis : Validates purity (C, H, N percentages within ±0.3% of theoretical values) .
Q. What biological activities have been reported for structurally related triazoloquinazolines?
Analogous compounds exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (MIC 2–8 µg/mL) and fungi via inhibition of lanosterol 14α-demethylase .
- Adenosine receptor antagonism : Modulating neurological pathways (e.g., CGS15943 derivatives act as A2A/A3 antagonists) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Solvent Optimization : Propanol-2 with catalytic HCl increases cyclocondensation efficiency compared to acetic acid .
- Oxidation Control : Use mild oxidizing agents (e.g., MnO2) to convert dihydro intermediates to aromatic derivatives without side reactions .
- Purification : Gradient recrystallization (DMSO → methanol) improves purity to >95% .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay Standardization : Compare MIC values using identical bacterial strains (e.g., S. aureus ATCC 25923) and growth conditions .
- Structural Analog Testing : Evaluate thiol vs. thione derivatives (e.g., 2-(2-pyridinyl)-triazoloquinazoline-5-thione) to isolate the role of the sulfur group .
Q. What structural modifications enhance the compound’s bioactivity or selectivity?
- Substituent Effects :
- Isopropyl Group : Improves lipophilicity (logP ~2.8) and membrane permeability .
- Thiol Position : Directly influences receptor binding (e.g., A3 adenosine receptor IC50 reduced by 10-fold vs. methylthio analogs) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use 14α-demethylase (PDB: 3LD6) for antifungal activity prediction; AutoDock Vina for binding affinity scoring .
- QSAR Models : Correlate Hammett σ values of substituents with antimicrobial IC50 (R² > 0.85 in triazoloquinazolines) .
Q. How does the thiol group influence stability and formulation in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
